Ethyl 2-[2-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Overview
Description
Ethyl 2-[2-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a thiazole ring, a bromo-substituted phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromo-Substituted Phenyl Group Introduction: The bromo-substituted phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a brominated acetyl compound.
Coupling Reactions: The thiazole ring and the bromo-substituted phenyl group are coupled through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazole ring or the phenyl group.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the bromo-substituted phenyl group are key functional groups that facilitate binding to these targets. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-aminothiazole-4-acetate
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
Uniqueness
Ethyl 2-[2-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is unique due to its combination of a thiazole ring and a bromo-substituted phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-22-15(21)7-12-9-24-16(18-12)19-14(20)8-23-13-5-4-11(17)6-10(13)2/h4-6,9H,3,7-8H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDOSGDSLMNPQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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